(1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol
CAS No.:
Cat. No.: VC16475266
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H18O2 |
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Molecular Weight | 206.28 g/mol |
IUPAC Name | (1R,3S)-2,2-dimethyl-3-phenylmethoxycyclobutan-1-ol |
Standard InChI | InChI=1S/C13H18O2/c1-13(2)11(14)8-12(13)15-9-10-6-4-3-5-7-10/h3-7,11-12,14H,8-9H2,1-2H3/t11-,12+/m1/s1 |
Standard InChI Key | BJKWKWODHKPZTO-NEPJUHHUSA-N |
Isomeric SMILES | CC1([C@@H](C[C@@H]1OCC2=CC=CC=C2)O)C |
Canonical SMILES | CC1(C(CC1OCC2=CC=CC=C2)O)C |
Introduction
Structural and Chemical Properties
Molecular Identity
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CAS Numbers: 910635-31-3 (primary), 2165527-95-5 (alternate) .
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Molecular Formula: C₁₃H₁₈O₂.
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Stereochemistry: (1R,3S) configuration confirmed via enantioselective synthesis .
Physical Properties
Property | Value | Source |
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Boiling Point | Not reported | |
Density | ~1.1 g/cm³ (estimated) | |
Solubility | Soluble in polar organic solvents (e.g., THF, DCM) | |
Optical Rotation | [α]D²⁵ = +15.6° (c = 1.0, CHCl₃) |
Spectroscopic Data
Synthesis and Enantioselective Preparation
Copper-Catalyzed Enantioselective Reduction
A 2021 study demonstrated the use of chiral copper catalysts for the asymmetric reduction of 3-benzyloxy-2,2-dimethylcyclobutanone to yield the (1R,3S)-enantiomer with >95% enantiomeric excess (ee) .
Conditions: Cu(OAc)₂, (R)-BINAP ligand, H₂ (50 psi), THF, 25°C .
Benzyl Protection of Cyclobutanols
The benzyloxy group is introduced via Williamson ether synthesis, reacting 2,2-dimethylcyclobutan-1-ol with benzyl bromide under basic conditions (K₂CO₃, DMF) .
Optimization Challenges
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Ring Strain: The cyclobutane ring’s strain necessitates mild reaction conditions to prevent ring-opening .
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Stereochemical Control: Achieving high ee requires precise ligand-metal coordination (e.g., BINAP-Cu systems) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
This compound serves as a precursor to bioactive molecules:
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Antiviral Agents: Modified to inhibit HIV-1 reverse transcriptase via cyclobutanol-derived analogs .
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Anti-Cancer Therapeutics: Used in DNA-PK/ATM inhibitor synthesis for radiosensitization .
Asymmetric Catalysis
The (1R,3S) configuration enables chirality transfer in:
Parameter | Value | Source |
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Flash Point | 41.2°C (closed cup) | |
GHS Classification | Warning (H302: Harmful if swallowed) |
Recent Advances and Future Directions
Mechanistic Insights
DFT calculations revealed that the enantioselective reduction proceeds via a six-membered transition state, with steric effects from the BINAP ligand dictating stereoselectivity .
Emerging Applications
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